molecular formula C12H17NO4 B14511017 N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine CAS No. 63697-89-2

N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine

Cat. No.: B14511017
CAS No.: 63697-89-2
M. Wt: 239.27 g/mol
InChI Key: UIGMUCGWMWPCRB-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine is an organic compound with the molecular formula C12H17NO3 It is a derivative of glycine, where the amino group is substituted with a 3,4-dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine typically involves the reaction of 3,4-dimethoxyphenethylamine with glycine derivatives. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction can produce 3,4-dimethoxyphenethylamine.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine is unique due to the presence of both the 3,4-dimethoxyphenylethyl group and the glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

63697-89-2

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]acetic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)5-6-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15)

InChI Key

UIGMUCGWMWPCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(=O)O)OC

Origin of Product

United States

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